

sapanisertib pharmacokinetics plasma concentration analysis

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Compound Focus: Sapanisertib

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Sapanisertib Pharmacokinetics: Analysis & Protocols

Quantitative Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters of **sapanisertib** from various studies, illustrating exposure levels achieved under different dosing regimens.

Table 1: Summary of **Sapanisertib** Pharmacokinetic Parameters in Human Clinical Studies

Population / Study	Dosing Regimen	Matrix	C~max~ (ng/mL)	T~max~ (h)	AUC (h·ng/mL)	t~1/2~ (h)	Citation
Advanced Solid Tumors (Western)	4 mg QD (milled)	Plasma	~100-200 (est.)	~1-2	~1000-2000 (est.)	~5.9-7.6	[1]
East Asian (Non-hematologic)	3 mg QD (milled)	Plasma	Not Reported	~0.5-2.6	Not Reported	~5.9-7.6	[2]

Population / Study	Dosing Regimen	Matrix	C~max~ (ng/mL)	T~max~ (h)	AUC (h·ng/mL)	t~1/2~ (h)	Citation
East Asian (Non-hematologic)	4 mg QD (milled)	Plasma	Not Reported	~0.5-2.6	Not Reported	~5.9-7.6	[2]
r/r ALL (Phase II)	3 mg QD for 21/28 days (milled)	Plasma	Exposures similar to solid tumor patients	Not Reported	Exposures similar to solid tumor patients	Not Reported	[3]

Table 2: Preclinical **Sapanisertib** Pharmacokinetic Parameters in Canine Models

Population	Dosing Regimen	Matrix	C~max~ (ng/mL)	T~max~ (h)	AUC (h·ng/mL)	t~1/2~ (h)	Citation
Beagle Dogs	0.1 mg/kg single dose (alone)	Plasma	26.3 (21% CV)	2.0 (median)	248 (41% CV)	Not Reported	[4]
Beagle Dogs	0.1 mg/kg single dose (with trametinib)	Plasma	Reduced (vs. alone)	Not Reported	Reduced (vs. alone)	Not Reported	[4]

Analytical Methodology for Plasma Concentration Analysis

A robust methodology for quantifying **sapanisertib** in plasma is crucial for generating reliable PK data.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard and most sensitive technique used for the bioanalysis of **sapanisertib** in clinical and preclinical studies [2] [4].

- **Sample Collection:** Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). In clinical studies, serial sampling over a dosing interval is standard. For a QD regimen, time points may include pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, and 24 hours post-dose [2].
- **Sample Processing:** Centrifuge blood samples to separate plasma (typically at 4°C). Store plasma aliquots at $\leq -70^{\circ}\text{C}$ until analysis [4].
- **Calibration Curve:** A calibration curve is prepared by spiking blank plasma with known concentrations of **sapanisertib**. The reported assay range is **1.00 to 1000 ng/mL** [2].
- **Chromatography:** Separate **sapanisertib** from plasma matrix components using reverse-phase liquid chromatography.
- **Mass Spectrometry Detection:** Detect and quantify **sapanisertib** using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific mass transitions should be optimized for the instrument.
- **Data Analysis:** Quantify **sapanisertib** concentrations by interpolating the analyte-to-internal standard response ratio against the calibration curve using a linear regression model weighted by $1/x$ or $1/x^2$ [2].

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is the primary method for estimating PK parameters [2].

- **Software:** Use validated software such as **WinNonlin Professional (Version 7.0 or higher)**.
- **Key Parameters Calculated:**
 - **C_{max}:** Maximum observed plasma concentration.
 - **T_{max}:** Time to reach C_{max}.
 - **AUC_{0-t}:** Area under the plasma concentration-time curve from time zero to the last measurable time point, calculated using the linear-up/log-down trapezoidal method.
 - **AUC_{0-∞}:** AUC from time zero extrapolated to infinity.
 - **t_{1/2}:** Apparent terminal elimination half-life.

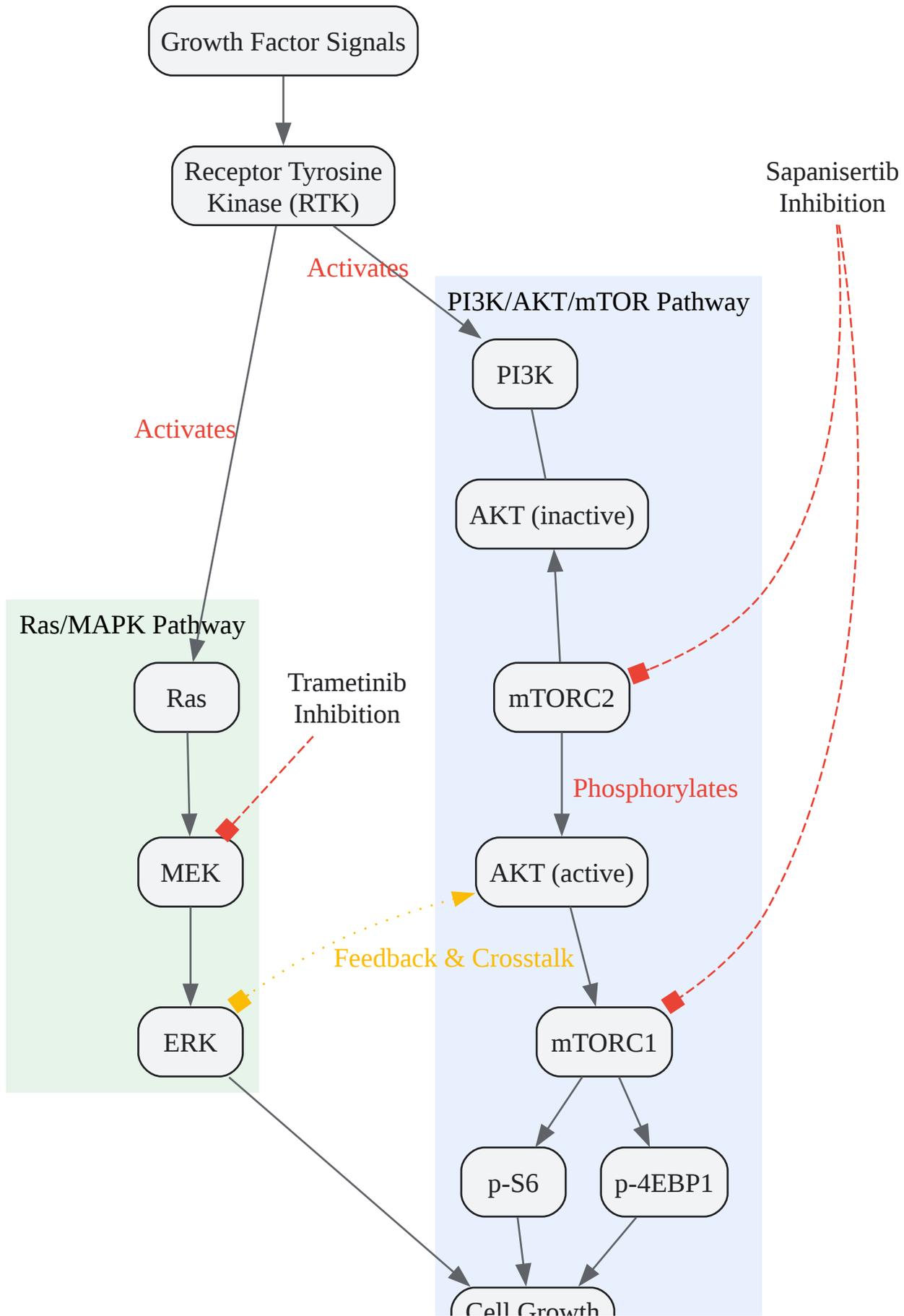
Key Clinical Protocol Considerations

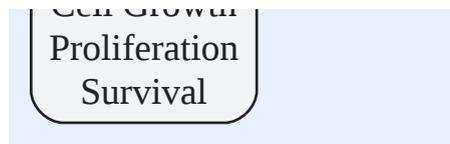
When designing a clinical trial involving **sapanisertib**, several critical factors must be specified in the protocol based on established clinical data [3] [1] [2].

- **Dosing and Administration: Sapanisertib** should be administered orally on an **empty stomach**. Various schedules have been evaluated, including once daily (QD), once weekly (QW), and intermittent schedules (e.g., 3 or 5 days on, 4 or 2 days off per week).
- **Recommended Phase 2 Dose (RP2D):** The RP2D can vary by population. For Western patients, the RP2D is **4 mg QD**, while for East Asian patients, it is **3 mg QD** [2]. A study in acute lymphoblastic leukemia (ALL) used **3 mg QD for 21 days in a 28-day cycle** [3].
- **Safety Monitoring and Dose Modification:**
 - **Hyperglycemia** is a common and dose-limiting toxicity. Protocol mandates include **fasting blood glucose <130 mg/dL** at baseline and daily at-home glucose monitoring during therapy [3] [1] [2].
 - Other frequent adverse events requiring monitoring include stomatitis/mucositis, rash, nausea, decreased appetite, and asthenia [1] [2].
 - Predefined rules for dose interruption and reduction (e.g., by 25-50% or switching to an intermittent schedule) for grade ≥ 3 toxicities are essential [1].

Signaling Pathways and Drug Combination Rationale

Sapanisertib inhibits the mTOR kinase, a central regulator of cell growth and survival, within the PI3K/AKT/mTOR pathway. Combined pathway inhibition is a strategy to overcome resistance.



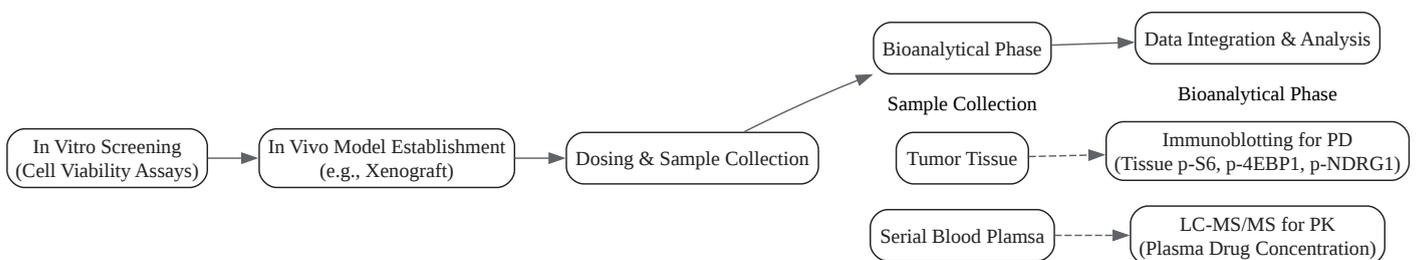


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Diagram 1: Rationale for Combined mTOR and MEK Inhibition. **Sapanisertib** directly inhibits both mTORC1 and mTORC2. Trametinib inhibits MEK in the Ras/MAPK pathway. Reciprocal crosstalk between these pathways (dotted lines) can be a source of drug resistance, justifying combination therapy [5] [4].

Experimental Workflow for Preclinical PK/PD Assessment

The following diagram outlines a typical integrated workflow for evaluating the pharmacokinetics and pharmacodynamics of **sapanisertib**, particularly in a combination setting.



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Diagram 2: Integrated Preclinical PK/PD Workflow. This workflow combines pharmacokinetic assessment (drug exposure) with pharmacodynamic evaluation (target modulation), which is critical for validating the mechanism of action and rationalizing dosing schedules [3] [5] [4].

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